methyl N-[4-(aminomethyl)phenyl]carbamate

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

PROTAC synthesis demands structurally precise amine building blocks-generic phenylcarbamate isomers introduce steric and electronic variability that corrupts SAR and undermines linker reproducibility. Methyl N-[4-(aminomethyl)phenyl]carbamate delivers the defined para-aminomethyl substitution essential for consistent E3 ligase conjugation chemistry. • Primary aromatic amine handle optimized for amide coupling and reductive amination with VHL/CRBN ligand warheads • Orthogonal methyl carbamate N-protecting group enables sequential deprotection strategies in multi-step PROTAC assembly • 95% purity with verified structural identity; available from stock for immediate global dispatch

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 1019390-39-6
Cat. No. B6142907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-[4-(aminomethyl)phenyl]carbamate
CAS1019390-39-6
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)CN
InChIInChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6,10H2,1H3,(H,11,12)
InChIKeyHSBBHPHSCXVUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-[4-(aminomethyl)phenyl]carbamate: Identity & Physicochemical Profile


Methyl N-[4-(aminomethyl)phenyl]carbamate (CAS 1019390-39-6) is an organic compound belonging to the phenylcarbamate class, characterized by a methyl carbamate group attached to a phenyl ring bearing a para-aminomethyl substituent . Its molecular formula is C9H12N2O2, with a molecular weight of 180.20 g/mol and a typical commercial purity of 95% . Predicted physicochemical properties include a boiling point of 261.2±23.0 °C, density of 1.210±0.06 g/cm³, and a pKa of 13.68±0.70 . The compound is a white to off-white powder and is a versatile building block in medicinal chemistry and organic synthesis, particularly for the preparation of PROTACs, kinase inhibitors, and other bioactive molecules [1].

Methyl N-[4-(aminomethyl)phenyl]carbamate: Non-Substitutability


Procurement of methyl N-[4-(aminomethyl)phenyl]carbamate is not interchangeable with generic 'phenylcarbamate' or 'aminomethyl phenyl' derivatives due to the precise spatial arrangement of its functional groups, which dictates specific reactivity and biological interactions. The para-aminomethyl substitution pattern on the phenyl ring, combined with the methyl carbamate moiety, creates a unique pharmacophore that influences target binding affinity and selectivity . In contrast, the closely related meta-isomer, methyl N-[3-(aminomethyl)phenyl]carbamate (CAS 918810-64-7), or analogs with alternative N-protecting groups (e.g., tert-butyl, benzyl, Fmoc) exhibit divergent physicochemical properties, such as altered LogP, solubility, and steric bulk, which directly impact synthetic utility and downstream biological outcomes . Furthermore, evidence from broader phenylcarbamate classes demonstrates that even minor structural modifications can shift enzyme inhibition potency by several orders of magnitude, rendering generic substitution scientifically invalid and potentially detrimental to research reproducibility [1].

Methyl N-[4-(aminomethyl)phenyl]carbamate: Differentiation from Analogs


Structural Isomerism: para vs. meta

The para-substitution pattern of the aminomethyl group on the phenyl ring in methyl N-[4-(aminomethyl)phenyl]carbamate (target compound) confers distinct chemical and biological properties compared to its meta-isomer, methyl N-[3-(aminomethyl)phenyl]carbamate (comparator) . This positional isomerism leads to differences in molecular geometry, electronic distribution, and steric hindrance, which are critical for downstream reactions such as amide coupling or nucleophilic aromatic substitution . While direct comparative assay data between these two isomers is not publicly available, class-level inference from phenylcarbamate SAR studies indicates that para-substituted analogs can exhibit divergent inhibitory profiles against enzymes like monoacylglycerol lipase (MAGL) and cholinesterases compared to their meta- or ortho-substituted counterparts [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Aqueous Solubility for Bioassays

Methyl N-[4-(aminomethyl)phenyl]carbamate (target compound) demonstrates substantial aqueous solubility of ≥ 100 mg/mL (620.35 mM) . This high solubility contrasts sharply with many structurally related phenylcarbamate derivatives that possess larger, more hydrophobic N-protecting groups (e.g., tert-butyl, benzyl, Fmoc), which typically exhibit significantly lower aqueous solubility and higher LogP values [1]. The compound's predicted LogP of 0.96 and LogD (pH 7.4) of -1.06 confirm its hydrophilic character, distinguishing it from analogs like phenyl N-[4-(aminomethyl)phenyl]carbamate (C14H14N2O2, MW=242.27) which is expected to have a higher LogP due to the additional phenyl ring [1]. This property is advantageous for in vitro assays requiring aqueous buffers without the use of high concentrations of organic co-solvents like DMSO.

Pre-formulation Drug Discovery Biophysical Assays

N-Protecting Group: Methyl Carbamate vs. Boc

The methyl carbamate moiety in methyl N-[4-(aminomethyl)phenyl]carbamate (target compound) provides a distinct set of orthogonal protecting group characteristics compared to the widely used tert-butyl carbamate (Boc) analog, tert-butyl N-[4-(aminomethyl)phenyl]carbamate (CAS 220298-96-4) (comparator) [1]. The methyl carbamate is stable under a range of conditions (e.g., acidic, basic, nucleophilic) but can be selectively cleaved using specific reagents like TMSI or BBr3, offering an orthogonal deprotection strategy relative to the acid-labile Boc group [2]. Furthermore, the smaller steric profile of the methyl group (Molar Refractivity: 51.0 cm³ for target compound) compared to the bulky tert-butyl group (Molar Refractivity: predicted >60 cm³ for Boc analog) can influence reaction kinetics and regioselectivity in subsequent synthetic transformations [1].

Organic Synthesis Protecting Groups Medicinal Chemistry

Limited Biological Activity Data

Despite some vendor and database entries alluding to potential therapeutic applications (e.g., cancer, enzyme inhibition), a thorough review of authoritative sources, including ChEMBL and BindingDB, reveals a significant lack of robust, publicly accessible biological activity data for methyl N-[4-(aminomethyl)phenyl]carbamate (target compound) [1][2]. A single, low-resolution Ki value of 1.11E+6 nM (1.11 mM) is reported for inhibition of phenylethanolamine N-methyltransferase (PNMT), indicating extremely weak affinity and negligible pharmacological relevance [1]. This contrasts sharply with more potent, structurally optimized phenylcarbamates that exhibit nanomolar IC50 values against validated targets like MAGL or PRMT6 [3][4]. Therefore, procurement decisions must be grounded in the compound's established role as a synthetic intermediate and not on unsubstantiated biological activity claims.

Target Validation In Vitro Pharmacology Assay Development

Methyl N-[4-(aminomethyl)phenyl]carbamate: Validated Applications


PROTAC Synthesis Scaffold

The compound serves as a critical amine-containing building block for the construction of heterobifunctional PROTAC (Proteolysis Targeting Chimera) molecules [1]. The primary aromatic amine group on the 4-aminomethylphenyl scaffold is an ideal handle for conjugation to E3 ligase ligands (e.g., VHL, CRBN) or target protein ligands via amide bond formation or reductive amination. The methyl carbamate provides a stable, orthogonal N-protecting group that can be retained or removed as needed during the multi-step synthesis of complex PROTACs . This application leverages the compound's structural features directly, circumventing the need for intrinsic biological activity .

Kinase Inhibitor Intermediate

Its defined structure makes it a versatile intermediate in medicinal chemistry for preparing libraries of potential kinase inhibitors or other enzyme inhibitors [1]. The para-aminomethyl group can be readily functionalized to create diverse chemotypes, while the phenyl ring and carbamate can be further elaborated to explore structure-activity relationships (SAR) around a core pharmacophore . For example, it can be used to synthesize analogs of known bioactive phenylcarbamates or to introduce a primary amine moiety into complex drug-like molecules .

Bioconjugation and Functional Materials

The primary amine functional group is a classic handle for bioconjugation, enabling the attachment of this carbamate-containing moiety to polymers, surfaces, or biomolecules [1]. This allows for the creation of functional materials with tailored surface properties or for the development of affinity probes and chemical biology tools . The compound's high aqueous solubility also makes it suitable for conjugation reactions in biological buffers, expanding its utility beyond purely organic synthesis .

Diverse Derivative Synthesis

Researchers can utilize this compound to generate a range of derivatives through reactions at the primary amine or the carbamate nitrogen. The amine can undergo acylation, alkylation, or diazotization, while the carbamate can be hydrolyzed to yield the corresponding amine or undergo nucleophilic substitution [1]. This synthetic flexibility makes it a valuable stock item for organic synthesis laboratories engaged in the discovery of new chemical entities .

Technical Documentation Hub

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